Biphalin

概要

説明

準備方法

化学反応の分析

ビファリンは、酸化、還元、置換など、さまざまな化学反応を起こします . これらの反応で使用される一般的な試薬には、ペプチド結合形成のためのカルボジイミド系試薬が含まれます . これらの反応から生成される主な生成物は、μ/δ選択性が改変され、効力が向上したビファリン類似体です .

科学研究への応用

ビファリンは、その鎮痛効果について広く研究されており、急性、神経因性、および慢性動物疼痛モデルにおいて優れた特性を示しています . 髄腔内投与した場合、モルヒネの1000倍の効力があります . 鎮痛効果に加えて、ビファリンは、抗ウイルス剤、抗増殖剤、抗炎症剤、神経保護剤としての可能性を示しています . また、他のオピオイド系依存性機能の調節における役割についても研究されています .

科学的研究の応用

Analgesic Properties

Biphalin is recognized for its remarkable analgesic efficacy. Research indicates that it is approximately 1000 times more potent than morphine when administered intrathecally, and displays a seven-fold greater potency than etorphine when given intracerebroventricularly in animal models . Its effectiveness spans across various pain types including:

- Acute Pain : this compound has demonstrated significant analgesic effects in acute pain models.

- Neuropathic Pain : Studies indicate that this compound can alleviate symptoms associated with neuropathic pain by modulating pronociceptive mediators .

- Chronic Pain : Its long-lasting effects make it a candidate for chronic pain management without the typical side effects associated with traditional opioids .

Neuroprotective Effects

This compound exhibits neuroprotective properties that may be beneficial in treating neurodegenerative conditions. Research has shown that this compound can reduce neurodegeneration in brain tissues following ischemia, evidenced by decreased markers of cell death and inflammation . Key findings include:

- Reduction of Inflammatory Markers : this compound administration has been linked to decreased levels of pro-inflammatory cytokines and neurotoxic mediators in microglial cells, suggesting a role in mitigating neuroinflammation .

- Cell Viability : In vitro studies indicate that this compound enhances cell survival under stress conditions, which is crucial for protecting neuronal health during pathological states .

Antiviral and Antiproliferative Effects

Emerging research suggests that this compound may also possess antiviral and antiproliferative properties. Its interaction with opioid receptors could influence immune responses, potentially making it useful in managing viral infections or cancer-related pain:

- Antiviral Activity : Preliminary studies indicate that this compound may enhance immune responses against certain viral pathogens .

- Cancer Pain Management : Due to its enhanced local analgesic activity, this compound is being explored as a potential treatment for cancer-related pain, providing relief while minimizing systemic side effects .

Immunomodulatory Role

This compound has been identified as an immunomodulatory agent that can influence various physiological functions beyond pain relief:

- Regulation of Immune Responses : It appears to modulate the activity of immune cells, potentially improving outcomes in inflammatory diseases .

- Wound Healing : There are indications that this compound may promote wound healing through its effects on immune modulation and tissue repair mechanisms .

Safety Profile and Side Effects

One of the most significant advantages of this compound over traditional opioids is its favorable safety profile. Research indicates that this compound does not produce the same level of dependency or tolerance commonly associated with opioid use, making it a promising candidate for long-term pain management strategies .

Case Studies and Research Findings

The following table summarizes key findings from various studies regarding the applications of this compound:

作用機序

類似化合物との比較

生物活性

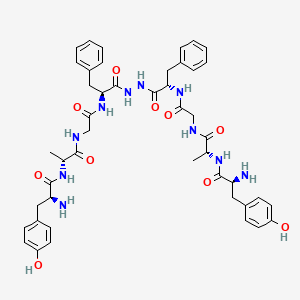

Biphalin is a dimeric enkephalin analog known for its potent biological activities, particularly as an opioid receptor agonist. This compound has garnered attention in various fields of research, including pain management, neuroprotection, and potential therapeutic applications in neuropathic pain and wound healing. This article delves into the biological activity of this compound, highlighting its mechanisms, efficacy in clinical models, and potential therapeutic implications.

This compound is composed of two enkephalin units linked by a hydrazine bond, enhancing its binding affinity for opioid receptors. It exhibits high affinity for both μ-opioid receptors (MOR) and δ-opioid receptors (DOR), with binding affinities in the low nanomolar range. The structure-activity relationship (SAR) studies indicate that modifications to this compound can significantly influence its potency and selectivity at these receptors .

Key Binding Affinities

| Compound | μ-Receptor Ki (nM) | δ-Receptor Ki (nM) |

|---|---|---|

| This compound | 0.72 | 1.1 |

| Met-enkephalin | 90 | N/A |

| D-Ala2-Met-enkephalinamide | 11.7 | N/A |

Efficacy in Pain Models

Research has demonstrated this compound's effectiveness in alleviating pain symptoms, particularly in models of neuropathic pain. In a study involving chronic constriction injury (CCI) of the sciatic nerve in rats, this compound administration resulted in a significant reduction in neuropathy symptoms by modulating pro-nociceptive mediators released from activated microglia .

Case Study: Neuropathic Pain Reduction

- Model Used : Chronic Constriction Injury (CCI) in rats

- Dosage : Intrathecal injections of this compound

- Outcome : Significant reduction in pain-related behaviors at day 12 post-injury

- Mechanism : Decreased levels of inflammatory mediators such as IL-1β and TNFα, alongside reduced nitric oxide production.

Neuroprotective Properties

This compound's neuroprotective effects have been attributed to its ability to cross the blood-brain barrier (BBB) effectively. Studies have shown that this compound utilizes carrier-mediated transport mechanisms involving organic anion transporting polypeptides (OATP), enhancing its delivery to the central nervous system .

Neuroprotection in Ischemic Models

In ischemic stroke models, this compound has demonstrated a protective effect on neuronal cells by reducing oxidative stress and inflammation. Its metabolic stability allows for prolonged action within the CNS, making it a candidate for further investigation in neurodegenerative diseases .

Applications Beyond Pain Management

Recent studies have explored this compound's potential in other therapeutic areas:

- Wound Healing : Keratin-biphalin scaffolds have shown promise in accelerating wound healing processes in diabetic mice models, indicating this compound's role in tissue regeneration .

- Antiviral Properties : this compound has been investigated for its antiviral activity, suggesting a broader spectrum of biological effects beyond analgesia .

特性

CAS番号 |

83916-01-2 |

|---|---|

分子式 |

C46H56N10O10 |

分子量 |

909.0 g/mol |

IUPAC名 |

(2S)-2-amino-N-[(2R)-1-[[2-[[(2S)-1-[2-[(2S)-2-[[2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]acetyl]amino]-3-phenylpropanoyl]hydrazinyl]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]-3-(4-hydroxyphenyl)propanamide |

InChI |

InChI=1S/C46H56N10O10/c1-27(51-43(63)35(47)21-31-13-17-33(57)18-14-31)41(61)49-25-39(59)53-37(23-29-9-5-3-6-10-29)45(65)55-56-46(66)38(24-30-11-7-4-8-12-30)54-40(60)26-50-42(62)28(2)52-44(64)36(48)22-32-15-19-34(58)20-16-32/h3-20,27-28,35-38,57-58H,21-26,47-48H2,1-2H3,(H,49,61)(H,50,62)(H,51,63)(H,52,64)(H,53,59)(H,54,60)(H,55,65)(H,56,66)/t27-,28-,35+,36+,37+,38+/m1/s1 |

InChIキー |

DESSEGDLRYOPTJ-VRANXALZSA-N |

SMILES |

CC(C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)NNC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)C(C)NC(=O)C(CC3=CC=C(C=C3)O)N)NC(=O)C(CC4=CC=C(C=C4)O)N |

異性体SMILES |

C[C@H](C(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NNC(=O)[C@H](CC2=CC=CC=C2)NC(=O)CNC(=O)[C@@H](C)NC(=O)[C@H](CC3=CC=C(C=C3)O)N)NC(=O)[C@H](CC4=CC=C(C=C4)O)N |

正規SMILES |

CC(C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)NNC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)C(C)NC(=O)C(CC3=CC=C(C=C3)O)N)NC(=O)C(CC4=CC=C(C=C4)O)N |

外観 |

Solid powder |

Key on ui other cas no. |

83916-01-2 |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

(Tyr-Ala-Gly-Phe-NH2)2 (tyrosyl-alanyl-glycyl-phenylalaninamide)dimer biphalin bis(Tyr-Ala-Gly-PheNH2)hydrazide bis(tyrosyl-alanyl-glycyl-phenylalaninamide)hydrazide D-ENK D-ENK-O DALA(2) |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。